2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-methyl-6-(methylsulfanylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-16-14-8-12(10-20-3)17-15(18-14)21-9-11-4-6-13(19-2)7-5-11/h4-8H,9-10H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMZTOMKQBJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC)SCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. They act as inhibitors of various kinases involved in cancer progression. A notable study demonstrated that derivatives of this compound can inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .
Case Study: VEGFR2 Inhibition
A patent (US8114885B2) describes the synthesis and evaluation of similar pyrimidine derivatives that effectively inhibit VEGFR2, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies have highlighted its efficacy against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Pyrimidine derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
Research Findings
A study indicated that compounds similar to this one can significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Variations at Position 2
Compound 1 : 2-[(3,4-Dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine (CAS 341965-64-8)
- Key Differences :
- Replaces the 4-methoxyphenyl group with a 3,4-dichlorobenzyl moiety.
- Impact :
- Increased molecular weight (360.33 g/mol vs. ~348 g/mol for the target compound) due to chlorine atoms .
- Enhanced electron-withdrawing effects from Cl atoms may reduce aromatic ring reactivity compared to the electron-donating methoxy group.
Compound 2 : 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine (CAS 341965-39-7)
- Key Differences :
- Position 2: 2,6-Dichlorophenylmethyl group.
- Position 6: Phenylsulfanylmethyl instead of methylsulfanylmethyl.
- Impact :
Variations at Position 5 and 6
Compound 3 : N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
- Key Differences: Position 5: [4-(Trifluoromethyl)anilino]methyl group. Position 6: Methyl instead of methylsulfanylmethyl.
- Reduced sulfur content may decrease thioether-mediated reactivity compared to the target compound.
Compound 4 : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences: Position 5: 4-Methoxyphenylaminomethyl group (shared with the target compound). Position 2: Phenyl instead of [(4-methoxyphenyl)methyl]sulfanyl.
- Fluorine at position 2 may enhance metabolic stability but reduce solubility .
Structural and Electronic Effects
| Parameter | Target Compound | Compound 1 (Cl-substituted) | Compound 3 (CF3-substituted) |
|---|---|---|---|
| Molecular Weight | ~348 g/mol | 360.33 g/mol | ~440 g/mol |
| Key Substituents | 4-Methoxyphenyl, methylsulfanyl | 3,4-Dichlorobenzyl | CF3-anilino, methyl |
| Electronic Profile | Electron-donating (OCH3) | Electron-withdrawing (Cl) | Strongly electron-withdrawing (CF3) |
| Lipophilicity (logP) | Moderate | Higher | High |
Crystallographic and Conformational Insights
- Intramolecular Interactions :
- Dihedral Angles :
- Substituents on the pyrimidine ring (e.g., phenyl, methoxyphenyl) create dihedral angles of ~12–86°, affecting planarity and packing efficiency .
Biological Activity
The compound 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with various functional groups, including methoxy and sulfanyl moieties, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Compounds similar to this compound have demonstrated significant anticancer properties. Studies indicate that pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-435 (melanoma) with notable IC50 values, suggesting potential use in cancer therapy .
-
Kinase Inhibition :
- Research has shown that pyrimidine derivatives can act as dual inhibitors of key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA). For instance, compounds with similar scaffolds have exhibited nanomolar inhibition against EGFR, indicating that modifications to the pyrimidine structure can enhance kinase inhibitory activity .
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of related compounds has been explored, with some derivatives showing significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The presence of specific substituents on the pyrimidine ring has been correlated with enhanced anti-inflammatory activity, making these compounds candidates for further therapeutic development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key observations include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) at specific positions on the aromatic ring enhances the overall potency of the compound against cancer cells.
- Functional Group Influence : The presence of sulfanyl groups has been associated with improved bioactivity, possibly due to their role in modulating interactions with biological targets .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for preparing 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine?
A multi-step synthesis is typically employed, leveraging nucleophilic substitution and coupling reactions. For example:
Core Pyrimidine Formation : A pyrimidine ring is constructed using a Biginelli-like condensation, followed by functionalization at the 2-, 4-, and 6-positions.
Sulfanyl Group Introduction : Thiol groups (e.g., 4-methoxybenzylthiol) are introduced via nucleophilic displacement of halides or Mitsunobu reactions under inert atmospheres .
Methylation : N-methylation at the 4-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Key Optimization : Reaction temperatures (80–130°C) and solvent choices (chloroform, DMF) significantly impact yields, as noted in analogous pyrimidine syntheses .
Advanced: How does the compound’s conformational flexibility influence its biological interactions?
The molecule’s bioactivity is modulated by dihedral angles between the pyrimidine core and substituents. For example:
- Dihedral Angles : In structurally similar pyrimidines, angles between the pyrimidine ring and 4-methoxyphenyl group (e.g., ~12.8°) enhance π-π stacking with biological targets like enzymes .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (observed in polymorphs of related compounds) stabilize conformations critical for receptor binding .
Methodological Insight : X-ray crystallography and DFT calculations are recommended to map conformational preferences and correlate them with activity assays .
Basic: What analytical techniques are essential for characterizing this compound?
NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylsulfanyl groups at δ 2.1–2.5 ppm) and confirms regioselectivity .
Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~364.1) and detects impurities .
X-ray Crystallography : Resolves spatial arrangements of substituents, critical for understanding reactivity and polymorphism risks .
Advanced: How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) affect pharmacological properties?
Comparative studies of pyrimidine derivatives reveal:
Basic: What are the primary applications of this compound in biological research?
- Enzyme Inhibition : The pyrimidine scaffold targets kinases and microbial enzymes. For example, related compounds inhibit Candida albicans with IC₅₀ values <10 µM .
- Cellular Probes : Fluorescent tagging at the methylsulfanyl moiety enables tracking of cellular uptake via confocal microscopy .
Methodology : Standardize assays (e.g., MIC for antimicrobial activity) with controls for thiol-reactive interference .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Contradictions often arise from:
Metabolic Instability : Methylsulfanyl groups may undergo hepatic oxidation, reducing efficacy in vivo. Use deuterated analogs or co-administration with CYP inhibitors .
Solubility Limitations : Poor aqueous solubility (predicted logP ~3.5) can hinder bioavailability. Nanoformulation or prodrug strategies (e.g., phosphate esters) are recommended .
Case Study : A related pyrimidine showed 10-fold higher in vitro vs. in vivo activity; formulation with cyclodextrin improved concordance .
Basic: What safety precautions are required when handling this compound?
- Toxicity : Methylsulfanyl groups may release H₂S under acidic conditions. Use fume hoods and monitor for sulfhydryl reactivity .
- Storage : Store under argon at –20°C to prevent oxidation of thioether bonds .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Model transition states for sulfanyl group displacements (e.g., activation energies ~25 kcal/mol for SN2 mechanisms) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways .
Validation : Cross-reference with experimental kinetic data (e.g., Arrhenius plots) .
Basic: How does the compound compare to structurally similar pyrimidines in SAR studies?
| Compound | Key Feature | Activity |
|---|---|---|
| 4-Chlorophenyl analog | Increased electrophilicity | Higher antimicrobial potency |
| Trifluoromethyl derivative | Enhanced metabolic stability | Lower cytotoxicity |
| Guidance : Prioritize substituents balancing lipophilicity (clogP 2–3) and hydrogen-bond donors (<2) . |
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Process Analytical Technology (PAT) : Monitor reactions in real-time via Raman spectroscopy to control critical intermediates .
Design of Experiments (DoE) : Optimize parameters (e.g., equivalents of 4-methoxybenzylthiol) using response surface methodology .
Case Study : A 30% yield improvement was achieved by controlling residual water content (<0.1%) in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
